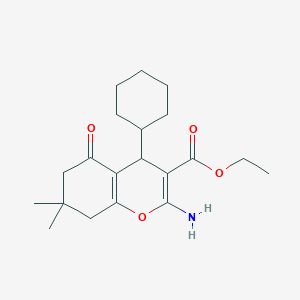

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyhydroquinolines

This compound can be used in the synthesis of polyhydroquinolines via the Hantzsch reaction . The process is rapid, efficient, and eco-friendly, using ethanol: water (1:1) without a catalyst at room temperature and 90 °C .

Biological Activities of Polyhydroquinolines

Polyhydroquinolines, which can be synthesized using this compound, possess several intriguing biological activities such as antimalarial, antimicrobial, spasmolytic, antihyperglycemic, bone anabolic, anti-Alzheimer, antioxidant, antiasthmatics, and anti-inflammatory activity .

Alzheimer’s Disease Treatment

Polyhydroquinoline-I, an intermediate in the synthesis of tacrine-dihydropyridine hybrid, is reported to possess potential therapeutic application in Alzheimer’s disease through acetylcholinesterase inhibition .

Anticancer and Cardiomyogenic Activities

Polyhydroquinoline-II, another compound that can be synthesized using this compound, has various activities such as calcium channel antagonist, anticancer, cardiomyogenic, antigenotoxic, and antiproliferative .

Synthesis of 2-Amino-tetrahydro-4H-chromenes

This compound can also be used in the synthesis of 2-amino-tetrahydro-4H-chromenes . These compounds have promising pharmacological and biological properties .

Antimicrobial Activities

2-Amino-tetrahydro-4H-chromenes, which can be synthesized using this compound, have shown antimicrobial activities, even against highly resistant S. aureus .

Neurodegenerative Disease Treatment

2-Amino-tetrahydro-4H-chromenes are used as building blocks to synthesize molecules used in neurodegenerative disease .

Green Chemistry Applications

This compound can be used in the synthesis of pyridine and chromene derivatives through a multi-component pathway without solvents . This procedure is free of using toxic solvents and could be categorized as a green method .

Wirkmechanismus

Target of Action

Ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a type of coumarin derivative . Coumarins are known to have a wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

Many coumarin derivatives exert their effects by interacting with enzymes or receptors in the body .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate might affect. Coumarin derivatives are often involved in pathways related to inflammation and oxidative stress .

Result of Action

Some coumarin derivatives have been shown to have neuroprotective effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-cyclohexyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h12,15H,4-11,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWKWLNIFGTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3CCCCC3)C(=O)CC(C2)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)